Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)8(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBMNCGUBVUROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of 1-Isopropyl-1H-pyrazole-4-carboxylate Derivatives
Topic: 1-Isopropyl-1H-pyrazole-4-carboxylate (and its derivatives) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1][2][3]
The term "1-isopropyl-1H-pyrazole-4-carboxylate" technically refers to the anionic form or a generic ester of the parent acid. In practical drug discovery and cataloging, this string most commonly points to two distinct but related chemical entities: the Free Acid (a critical coupling partner) and the Ethyl Ester (the primary synthetic precursor).
This guide delineates the physicochemical properties, synthesis, and pharmacological utility of this scaffold, which serves as a lipophilic, metabolically stable bioisostere for phenyl and heteroaryl rings in kinase inhibitors and GPCR ligands.
Chemical Identification Data
The following table distinguishes between the two primary forms encountered in the laboratory.
| Feature | 1-Isopropyl-1H-pyrazole-4-carboxylic Acid | Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate |
| Role | Coupling Partner / Building Block | Synthetic Precursor / Intermediate |
| CAS Number | 436096-96-7 | 116497-88-0 (Generic/Analogous) |
| SMILES | CC(C)n1cc(C(=O)O)cn1 | CCOC(=O)c1cn(nc1)C(C)C |
| InChIKey | VGEBYDKBJHWBGS-UHFFFAOYSA-N | JKQYWJSTHDTKCK-UHFFFAOYSA-N (Computed) |
| Mol. Weight | 154.17 g/mol | 182.22 g/mol |
| LogP (Calc) | ~1.2 (Lipophilic Acid) | ~2.1 (Ester) |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil/low-melt solid |
Note on Nomenclature: The "1-isopropyl" designation indicates the isopropyl group is attached to the pyrazole nitrogen (
). This regiochemistry is critical; the-isomer is generally more thermodynamically stable and pharmacologically relevant than the -isomer (often denoted as 1H-pyrazole, 1-isopropyl-3-carboxylate in older literature).
Synthetic Methodologies
The construction of the 1-isopropyl-1H-pyrazole-4-carboxylate core can be approached via two primary retrosynthetic disconnections: N-Alkylation of a pre-formed pyrazole or De Novo Cyclization using hydrazine derivatives.
Pathway A: Regioselective N-Alkylation (Recommended)
This is the standard laboratory route due to the commercial availability of ethyl 1H-pyrazole-4-carboxylate.
Mechanism:
Experimental Protocol:
-
Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), 2-Iodopropane (1.2 equiv) or Isopropyl Bromide, Cesium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
). -
Procedure:
-
Dissolve ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF (0.5 M).
-
Add
and stir for 15 minutes at room temperature to deprotonate the pyrazole ( ). -
Add 2-Iodopropane dropwise.
-
Heat to 60°C for 4–6 hours. Monitor via LC-MS (Target
[M+H]). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, dry over , and concentrate. -
Hydrolysis (Optional): To obtain the acid, treat the ester with
(3 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.
-
Pathway B: De Novo Cyclization (Scale-Up)
Preferred for industrial scale-up to avoid expensive noble metal catalysts or iodine waste.
Reagents: Isopropylhydrazine hydrochloride + Ethyl (ethoxymethylene)cyanoacetate or Ethyl 2-formyl-3-oxopropanoate.
Visualization of Synthetic Workflows
Figure 1: Dual synthetic pathways for accessing the 1-isopropyl-1H-pyrazole-4-carboxylate scaffold.
Medicinal Chemistry Applications
The 1-isopropyl-1H-pyrazole-4-carboxylate moiety is a privileged scaffold in modern drug design, particularly for modulating physicochemical properties (LogP, LLE) without introducing metabolic liabilities associated with phenyl rings.
Pharmacophore Features[3][5][6]
-
Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (increasing LogP by ~1.0 unit vs. the methyl analog), improving membrane permeability and filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).
-
Dipole Moment: The pyrazole ring possesses a high dipole moment, facilitating hydrogen bonding interactions (as an acceptor at
). -
Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the pyrazole core is relatively resistant to oxidative metabolism.
Structure-Activity Relationship (SAR) Logic
In kinase inhibitor design (e.g., JAK, BRAF inhibitors), this scaffold often replaces a furan or oxazole moiety.
-
The Carboxylate Handle: The C4-position carboxylate is rarely the endpoint. It is almost exclusively converted to:
-
Amides: To interact with the "hinge region" of kinases.
-
Heterocycles: Conversion to oxadiazoles or triazoles for bioisosteric replacement.
-
Ureas: Via Curtius rearrangement of the acid azide.
-
Biological Pathway Interaction Diagram
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how the scaffold translates to biological activity.
Analytical Characterization Standards
To ensure the integrity of the "1-isopropyl-1H-pyrazole-4-carboxylate" intermediate in a research setting, the following analytical signatures should be verified.
1H NMR (DMSO-d6) - Free Acid
-
12.30 ppm (s, 1H): Carboxylic acid proton (
). - 8.30 ppm (s, 1H): Pyrazole C5-H.
- 7.90 ppm (s, 1H): Pyrazole C3-H.
-
4.55 ppm (sept, 1H): Isopropyl
. -
1.45 ppm (d, 6H): Isopropyl
.
Quality Control Check
-
Impurity Alert: Watch for the presence of 1-isopropyl-1H-pyrazole-3-carboxylic acid (regioisomer). This can be distinguished by HMBC NMR spectroscopy (correlation of N-isopropyl protons to the adjacent carbons) or by a shift in the aromatic proton signals.
-
Water Content: The free acid is hygroscopic. Store in a desiccator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66846971, 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Retrieved February 21, 2026, from [Link]
- Fustero, S., et al. (2011).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Methodological & Application
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate as intermediate in drug discovery
Topic: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate as Intermediate in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Technical Guide: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
Strategic Utilization in Kinase Inhibitor Design and Synthetic Workflows
Introduction & Strategic Utility
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block (Scaffold ID: MIPC-4 ) extensively utilized in modern medicinal chemistry. While simple in structure, it serves as a critical "privileged scaffold" precursor, particularly in the development of ATP-competitive kinase inhibitors (e.g., RET, BRAF) and agrochemical fungicides (SDHI class).
Why this specific intermediate?
-
Lipophilic Tuning: The N-isopropyl group offers a superior balance of steric bulk and lipophilicity compared to N-methyl analogs. It fills hydrophobic pockets (e.g., the gatekeeper region in kinases) more effectively while maintaining metabolic stability against oxidative dealkylation.
-
Vector Positioning: The C4-carboxylate provides a rigid exit vector, ideal for directing substituents into the solvent-exposed region of a protein binding pocket.
-
Synthetic Versatility: The methyl ester acts as a stable, shelf-ready precursor that can be selectively activated to acids, amides, alcohols, or hydrazides.
Chemical Profile
| Property | Data |
| Chemical Name | Methyl 1-isopropyl-1H-pyrazole-4-carboxylate |
| CAS Number | 31430-18-9 (Ester) / 436096-96-7 (Acid) |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Physical State | White to off-white crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low water solubility |
| Key Reactivity | Electrophilic attack at carbonyl; Nucleophilic aromatic substitution (if activated) |
Synthetic Utility Map
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthesis map showing the transformation of the methyl ester into key functional classes. The Acid -> Amide pathway is the primary route for drug discovery.
Application Note: Hydrolysis to the Free Acid
Context: The methyl ester is robust and suitable for storage, but the free acid (1-isopropyl-1H-pyrazole-4-carboxylic acid) is the required species for most diversity-oriented synthesis (DOS) campaigns. The steric bulk of the isopropyl group can slightly retard hydrolysis compared to N-methyl analogs, requiring optimized conditions.
Protocol A: Quantitative Saponification
Objective: Isolate high-purity carboxylic acid without chromatographic purification.
Materials:
-
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)
-
Solvent: THF/Water (3:1 ratio)
-
1M HCl (aqueous)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (59.4 mmol) of the methyl ester in 60 mL of THF.
-
Base Addition: Prepare a solution of LiOH·H₂O (6.23 g, 148 mmol) in 20 mL of deionized water. Add this dropwise to the THF solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously.
-
Optimization Note: While room temperature often suffices (4–6 hours), heating to 50°C reduces reaction time to <1 hour and ensures completion if the starting material is aged.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear, and the acid (Rf ~0.1, streaking) will form.
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with 20 mL water.
-
Wash: Extract once with diethyl ether (30 mL) to remove any unreacted neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2–3. A white precipitate should form immediately.
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C.
Application Note: Synthesis of Kinase Inhibitor Scaffolds
Context: The 1-isopropyl-pyrazole-4-carbonyl moiety is a bioisostere for benzamides in kinase inhibitors. It is frequently coupled to aminopyridines, aminopyrimidines, or indazoles. The following protocol demonstrates a high-efficiency coupling to a heteroaryl amine, mimicking the synthesis of RET inhibitors.
Protocol B: HATU-Mediated Amide Coupling
Objective: Couple the pyrazole acid to a deactivated heteroaryl amine (e.g., 2-aminopyridine derivative).
Materials:
-
1-Isopropyl-1H-pyrazole-4-carboxylic acid (from Protocol A) (1.0 equiv)
-
Heteroaryl Amine (e.g., 4-amino-2-chloropyridine) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the carboxylic acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).
-
Coupling: Add the heteroaryl amine (1.1 mmol).
-
Expert Insight: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Troubleshooting: If conversion is <50% after 12h (common with electron-deficient amines), heat to 60°C.
-
-
Workup:
-
Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient 0–5%).
Case Study Workflow: RET Inhibitor Synthesis
The following logic flow demonstrates how this specific intermediate fits into the synthesis of a RET kinase inhibitor (similar to clinical candidates).
Caption: Workflow depicting the transformation of the ester into a bioactive RET inhibitor scaffold, highlighting SAR considerations.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric hindrance of isopropyl group; old LiOH. | Increase temp to 50°C; use fresh LiOH solution; switch to KOH in MeOH. |
| Low Yield in Amidation | Poor nucleophilicity of the amine partner. | Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; heat to 80°C. |
| Regioisomer Contamination | Impurity in starting material (N-1 vs N-2 isomer). | Verify starting material purity by NOESY NMR. The isopropyl group should show NOE to H-5 and H-3. |
| Solubility Issues | Product crystallizes during workup. | Use a cosolvent (e.g., 10% MeOH in DCM) during extraction; avoid excessive drying of the crude solid. |
References
-
Synthesis and Properties of Pyrazole Carboxylic Acids
- Source: Sigma-Aldrich / Merck Product Sheet. "1-Isopropyl-1H-pyrazole-4-carboxylic acid."
-
(Verified CAS 436096-96-7).
-
RET Kinase Inhibitors utilizing Pyrazole Scaffolds
-
Title: Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[3]
- Source:European Journal of Medicinal Chemistry, 2017.
-
-
General Amide Coupling Protocols (HATU/T3P)
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source:Chemical Society Reviews, 2009.
-
Green Chemistry Hydrolysis (Alternative Protocol)
-
Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.[4]
- Source:J. Mex. Chem. Soc., 2012.
-
Sources
- 1. 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Application Notes & Protocols: Strategic N-Alkylation of Methyl 1H-Pyrazole-4-Carboxylate for Drug Discovery
Abstract
The N-alkylated pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and agrochemicals.[1][2][3][4] Methyl 1H-pyrazole-4-carboxylate serves as a versatile and economically significant starting material for the synthesis of these complex molecules. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge: the N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N-alkylation protocols for methyl 1H-pyrazole-4-carboxylate. Moving beyond a simple recitation of steps, this document elucidates the core chemical principles governing regioselectivity, offers field-proven insights into optimizing reaction conditions, and presents multiple validated protocols. Our objective is to empower researchers to make informed experimental choices, troubleshoot common issues, and strategically control N-alkylation reactions to accelerate the synthesis of novel chemical entities.
The Core Challenge: Understanding N1/N2 Regioselectivity
The two nitrogen atoms in the pyrazole ring possess similar electronic properties, making it difficult to selectively functionalize one over the other.[1] The outcome of an N-alkylation reaction is a delicate interplay of several factors that influence the transition state energies for the formation of the N1 and N2 isomers. A mastery of these factors is essential for achieving high regioselectivity.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents.[5][7][8] For an unsymmetrically substituted pyrazole, the bulkier the substituent at the C3 or C5 position, the more it will direct the incoming alkyl group to the opposite, more accessible nitrogen.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[5] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Base and Counter-ion: The choice of base is critical not only for deprotonating the pyrazole but also for influencing the reaction's regiochemical course. The size and charge of the cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) can coordinate with the pyrazolate anion, sterically blocking one nitrogen or altering its nucleophilicity.[1] For instance, using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products in specific reactions.[1]
-
Solvent: The solvent's polarity and coordinating ability play a crucial role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed as they effectively solvate the cation, leading to a more "naked" and reactive pyrazolate anion.[5][9] In some cases, specialized solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.[5]
-
Alkylating Agent: The structure of the electrophile itself contributes to the steric environment of the transition state. A bulkier alkylating agent will more strongly favor reaction at the sterically accessible nitrogen atom.[5] The reactivity of the leaving group is also a key parameter, with the general trend being I > Br > Cl > OTs.[5]
Caption: Decision workflow for selecting an N-alkylation protocol.
Experimental Protocols
The following section details three robust and widely applicable protocols for the N-alkylation of methyl 1H-pyrazole-4-carboxylate.
Protocol 1: Classic Base-Mediated N-Alkylation with Alkyl Halides
This method is the most conventional approach, relying on the deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide. The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[9][10]
Expertise & Causality:
-
Base Choice: K₂CO₃ is a mild, inexpensive, and easy-to-handle base. In a polar aprotic solvent like DMF, it is sufficiently basic to deprotonate the pyrazole. For less reactive alkylating agents or more acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary. NaH irreversibly deprotonates the pyrazole, driving the reaction forward.
-
Solvent Choice: Anhydrous DMF is an excellent choice as it fully dissolves the pyrazole and the resulting pyrazolate salt, maximizing reactivity. Its high boiling point also allows for heating if required.
-
Inert Atmosphere: While not always strictly necessary for robust pyrazoles, using an inert atmosphere (Argon or Nitrogen) is good practice, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture.
Trustworthiness (Self-Validation):
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting pyrazole and the appearance of two new, less polar spots (the N1 and N2 isomers) indicate reaction progression.
-
Characterization: The ratio of regioisomers in the crude product should be determined by ¹H NMR analysis before purification. The regiochemistry can be definitively assigned using 2D NMR techniques like NOESY, where a correlation between the N-alkyl protons and the C5-proton (for the N1 isomer) or C3-proton (for the N2 isomer) can be observed.
Caption: General workflow for base-mediated N-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 1H-pyrazole-4-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).[5]
-
Solvation: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.[5]
-
Deprotonation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.[5]
-
Reaction: Allow the reaction to stir at the desired temperature (typically room temperature to 60°C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[5]
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes of water).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product, separating the N1 and N2 regioisomers, by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative that allows for the direct alkylation of pyrazoles using alcohols, avoiding the need for pre-functionalized alkyl halides.[8][11] This method is prized for its mild reaction conditions and broad substrate scope.[11]
Expertise & Causality:
-
Mechanism: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium intermediate, which is then displaced by the pyrazolate anion in an Sₙ2 fashion.[12] A key feature is the inversion of stereochemistry at the alcohol's carbon center.
-
Reagent Addition: The order of addition is critical for success and safety. The alcohol, pyrazole, and triphenylphosphine are mixed first, and the azodicarboxylate is added last and dropwise at a reduced temperature (0°C).[13] This controls the exothermic reaction and minimizes side product formation.
-
Byproduct Removal: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful chromatography.
Trustworthiness (Self-Validation):
-
Visual Cue: The formation of a white precipitate (TPPO) is a visual indicator that the reaction is proceeding.[13]
-
Safety: Azodicarboxylates like DEAD and DIAD are hazardous and potentially explosive, especially when heated.[13] They should be handled with care in a well-ventilated fume hood. The reaction should not be heated without prior safety assessment.[13]
Caption: Experimental workflow for the Mitsunobu reaction.
Step-by-Step Methodology:
-
Preparation: To a solution of methyl 1H-pyrazole-4-carboxylate (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M), cool the mixture to 0°C in an ice bath.[13]
-
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to separate the N-alkylated pyrazole isomers from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This modern protocol provides an alternative to base-mediated methods, which can be advantageous for substrates that are sensitive to strong bases.[3][7] The reaction utilizes an alcohol-derived trichloroacetimidate as the alkylating agent and a Brønsted acid catalyst.
Expertise & Causality:
-
Mechanism: The proposed mechanism involves protonation of the trichloroacetimidate by the acid catalyst (e.g., camphorsulfonic acid, CSA). This generates a reactive carbocation intermediate, which is then trapped by the nucleophilic pyrazole.[8] The poor reactivity of substrates with electron-withdrawing groups supports the involvement of a carbocation intermediate.[3]
-
Substrate Scope: This method is particularly effective for generating benzylic, phenethyl, and benzhydryl N-alkyl pyrazoles.[3][8] Simple alkyl groups like methyl or tert-butyl are often unsuccessful under these conditions.[3]
-
Regioselectivity: For unsymmetrical pyrazoles, regioselectivity is primarily governed by steric effects, with alkylation favoring the less hindered nitrogen atom.[3][8]
Trustworthiness (Self-Validation):
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate or compete with the pyrazole as a nucleophile. Therefore, using dry solvents and an inert atmosphere is critical for good yields.
-
Catalyst Loading: Typically, a catalytic amount (e.g., 0.2 eq) of the Brønsted acid is sufficient to promote the reaction.[8]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an argon atmosphere, charge the methyl 1H-pyrazole-4-carboxylate (1.0 eq), the trichloroacetimidate electrophile (1.0-1.2 eq), and camphorsulfonic acid (CSA, 0.2 eq).[5][8]
-
Solvation: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[5][8]
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[5][8]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[5][8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to isolate the regioisomers.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Base-Mediated | Protocol 2: Mitsunobu Reaction | Protocol 3: Acid-Catalyzed |
| Alkylating Agent | Alkyl Halides (R-X) | Alcohols (R-OH) | Trichloroacetimidates |
| Key Reagents | Base (K₂CO₃, NaH) | PPh₃, DIAD/DEAD | Brønsted Acid (CSA) |
| Typical Solvents | DMF, DMSO, Acetonitrile | THF, Dichloromethane | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temp. to 80°C | 0°C to Room Temp. | Room Temp. |
| Pros | Widely applicable, inexpensive reagents, scalable. | Mild conditions, uses alcohols directly, good for complex fragments.[11] | Avoids strong bases, good for acid-stable substrates.[3][7] |
| Cons | Can require heat, base-sensitive groups may react. | Stoichiometric byproducts (TPPO) complicate purification, hazardous reagents. | Limited to specific alkyl groups (benzylic, etc.), requires anhydrous conditions.[3] |
| Selectivity Control | Base, solvent, and temperature dependent.[1][5] | Primarily sterically controlled. | Primarily sterically controlled.[8] |
Concluding Remarks for the Practicing Scientist
The successful N-alkylation of methyl 1H-pyrazole-4-carboxylate is not a matter of a single, universally "best" protocol, but rather a strategic selection based on the specific alkyl group to be introduced, the stability of the substrate, and the desired regiochemical outcome.
-
For simple, robust alkylations with readily available alkyl halides, the base-mediated protocol remains the workhorse method due to its cost-effectiveness and scalability.
-
When introducing complex or chiral secondary alcohol fragments where inversion of stereochemistry is desired, the Mitsunobu reaction offers an elegant and mild solution, provided the challenges of purification are addressed.
-
For base-sensitive substrates or when utilizing benzylic-type alcohols, the acid-catalyzed trichloroacetimidate method provides a valuable alternative that circumvents the need for harsh bases.
It is imperative to perform analytical-scale test reactions to determine the optimal conditions and resulting N1/N2 ratio for any new combination of substrate and alkylating agent. A thorough characterization by NMR is non-negotiable for the unambiguous assignment of regiochemistry, a critical step in any drug discovery cascade.
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). Nature.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). BenchChem.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2022). ResearchGate.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives.
- Technical Support Center: Selective N-Methylation of Pyrazoles. (n.d.). BenchChem.
- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). SlideShare.
- N-alkylation method of pyrazole. (1998). Google Patents.
- Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journals.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Solubility of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate in DMSO and Methanol
The following technical guide is structured as a Tier 3 Support Resource for researchers and formulation scientists working with Methyl 1-isopropyl-1H-pyrazole-4-carboxylate .
Product: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate CAS: 1195666-83-5 (Related Analog Reference: 436096-96-7) Chemical Class: Pyrazole Carboxylate Ester Support Tier: Advanced Application Science[1]
Executive Summary: Solubility Profile
As a Senior Application Scientist, I have synthesized data from structural analogs (specifically 1-isopropyl-1H-pyrazole-4-carboxylic acid and methyl 1-methyl-1H-pyrazole-4-carboxylate) to provide high-confidence solubility guidelines. This compound belongs to a class of low-molecular-weight heterocyclic esters that exhibit excellent solubility in polar aprotic solvents and polar protic organic solvents.[1]
Quick Reference Solubility Table
| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |
| DMSO | Excellent | >50 mg/mL | Preferred for biological assay stock solutions (10–100 mM).[1] |
| Methanol | Good/High | >20 mg/mL | Ideal for chemical synthesis, purification, and LC-MS prep.[1] |
| Ethanol | Good | >20 mg/mL | Alternative to Methanol; lower toxicity. |
| Water | Poor | <1 mg/mL | Do not use for stock preparation. Requires co-solvent (e.g., <1% DMSO). |
Critical Note: While this compound is highly soluble in organic solvents, it is a lipophilic ester. Direct addition to aqueous buffers (PBS, media) without a pre-dissolved organic stock step will likely result in precipitation.
Troubleshooting & FAQs (Technical Q&A)
Q1: I am trying to make a 100 mM stock in DMSO, but I see particulates. Is the compound insoluble? Diagnosis: It is highly unlikely the compound is insoluble at this concentration. The issue is likely kinetic solvation or moisture contamination .
-
The Science: The crystal lattice energy of pyrazole esters can be high. Simply adding solvent isn't enough; the energy barrier must be overcome.
-
Solution:
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at 35–40°C for 5–10 minutes. This disrupts the crystal lattice and drives solvation.
-
Check Purity: If particulates persist after sonication, your sample may contain inorganic salts (from synthesis workup) which are insoluble in DMSO. Centrifuge (10,000 x g, 5 min) to pellet the impurities; the supernatant is your active stock.
-
Q2: Can I store the stock solution in Methanol? Diagnosis: Yes, but with caveats regarding stability.
-
The Science: Methanol is a protic solvent. Over extended periods (months), or if the methanol absorbs atmospheric water, the methyl ester moiety at position 4 is susceptible to transesterification or hydrolysis (converting back to the carboxylic acid).
-
Recommendation: For long-term storage (>2 weeks), DMSO is superior because it is aprotic and chemically inert toward the ester bond under neutral conditions.[1] If you must use Methanol, store at -20°C under anhydrous conditions.
Q3: My cellular assay controls are dying. Is it the compound or the solvent? Diagnosis: Check your final solvent concentration.
-
The Science: DMSO is cytotoxic to many cell lines at concentrations >0.1% to 0.5% (v/v). Methanol is even more toxic.
-
Solution: Prepare a high-concentration stock (e.g., 100 mM in DMSO) so that your dilution into the culture media keeps the final DMSO concentration below 0.1%.[1]
-
Example: Dilute 1 µL of 100 mM stock into 1 mL of media = 100 µM final drug concentration with only 0.1% DMSO.
-
Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution (Standard)
Use this protocol for biological screening.
Materials:
-
Compound: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (MW ≈ 168.2 g/mol - Verify exact batch MW)[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]
-
Vial: Amber glass vial (to protect from light)
Workflow:
-
Weighing: Accurately weigh 1.68 mg of the solid compound.
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate at room temperature for 2 minutes.
-
Inspection: Hold the vial up to a light source. The liquid should be a clear, colorless to pale yellow solution with no visible floating particles.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Visual Solubility Limit Test (Saturation)
Use this if you need concentrations >50 mM.[1]
-
Place 5 mg of compound into a clear microcentrifuge tube.
-
Add 50 µL of DMSO (Target: 100 mg/mL).
-
Sonicate for 10 minutes at 37°C.
-
Observation:
-
Clear: Solubility is ≥100 mg/mL.
-
Cloudy/Pellet: Add another 50 µL DMSO (New Target: 50 mg/mL) and repeat sonication.
-
-
Repeat dilution until clear to define the solubility limit for your specific batch.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical decision tree for solvent selection and troubleshooting, ensuring sample integrity.
Caption: Decision tree for selecting the appropriate solvent (DMSO vs. Methanol) based on experimental application and troubleshooting dissolution issues.
References & Authority
The solubility and stability recommendations above are derived from the physicochemical properties of the pyrazole-4-carboxylate structural class. Specific analog data was utilized to validate these claims:
-
PubChem Compound Summary: Methyl 1-methyl-1H-pyrazole-4-carboxylate [1][2]
-
Relevance: Structural analog (methyl vs. isopropyl) confirming high solubility of small alkyl-pyrazole esters in organic solvents.[1]
-
Source:
-
-
ChemicalBook: 1-Isopropyl-1H-pyrazole-4-carboxylic acid
-
Relevance: Confirms the physical state (solid) and stability profile of the parent acid scaffold.
-
Source:[1]
-
-
Sigma-Aldrich: 1-Isopropyl-1H-pyrazole-4-carboxylic acid
-
Relevance: Provides safety and handling data for the 1-isopropyl substituted pyrazole core.
-
Source:
-
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms or impurities can alter solubility.
Sources
Technical Support Center: Regioselectivity in N-Isopropyl Pyrazole Formation
Introduction: The Challenge of Pyrazole N-Alkylation
Welcome to the technical support center for N-isopropyl pyrazole synthesis. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, but their synthesis is not without challenges.[1][2] A primary hurdle for researchers is controlling the regioselectivity during the N-alkylation of unsymmetrically substituted pyrazoles.[1][3][4] Due to the tautomeric nature of the pyrazole ring, the two nitrogen atoms exhibit similar electronic properties and reactivity, often leading to the formation of a mixture of N1 and N2 regioisomers.[5][6][7] This mixture can be difficult to separate, complicating downstream processes and reducing the overall yield of the desired product.[3]
This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate and resolve regioselectivity issues in your N-isopropyl pyrazole synthesis.
Core Principles: Understanding the Factors Governing Regioselectivity
Achieving high regioselectivity is not a matter of chance; it is controlled by a delicate interplay of several factors. Understanding these principles is the first step toward optimizing your reaction.
-
Steric Hindrance : This is often the most dominant factor. The alkylating agent (in this case, an isopropyl group) will preferentially attack the less sterically hindered nitrogen atom.[3] Therefore, bulky substituents on the pyrazole ring will direct the incoming isopropyl group to the more accessible nitrogen.[3]
-
Electronic Effects : The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen atom.
-
Solvent Choice : The polarity and nature of the solvent play a critical role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often effective in promoting the formation of a single regioisomer.[3] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in many cases.[3]
-
Base and Catalyst System : The choice of base is critical for deprotonating the pyrazole and activating it for nucleophilic attack.[3] The nature of the base and the resulting counter-ion can influence the reaction's outcome. For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles, while in some cases, magnesium-based catalysts (e.g., MgBr₂) have been shown to favor N2-alkylation.[3] Using a strong base like sodium hydride (NaH) can sometimes prevent the formation of isomeric mixtures.[3][5]
General Mechanism of Pyrazole N-Alkylation
The diagram below illustrates the fundamental challenge: the pyrazolide anion intermediate can be attacked at either nitrogen, leading to two potential products.
Caption: Formation of N1 and N2 regioisomers from a pyrazolide anion.
Troubleshooting Guide
This section addresses common problems encountered during N-isopropyl pyrazole synthesis in a direct question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2 isopropyl pyrazole isomers. How can I improve the regioselectivity?
An isomeric mixture is the most common issue. The strategy to resolve it depends on which isomer is desired and the nature of your specific pyrazole substrate.
A: To favor the less sterically hindered N1 isomer:
-
Increase Steric Bulk: While you cannot change the isopropyl group, ensure the substituent at the 3-position of your pyrazole is significantly bulkier than the substituent at the 5-position. Steric hindrance is a primary directing factor.[3]
-
Optimize the Base/Solvent System: The combination of K₂CO₃ in a polar aprotic solvent like DMSO is a well-established starting point for favoring N1-alkylation.[3]
-
Lower the Temperature: Running the reaction at a lower temperature may increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.
B: To favor the more sterically hindered N2 isomer:
-
Change the Catalyst: Some reports indicate that using magnesium-based catalysts, such as MgBr₂, can favor N2-alkylation.[3] This is thought to occur through chelation, which alters the relative nucleophilicity of the two nitrogen atoms.
-
Use Fluorinated Alcohols: Solvents like TFE or HFIP have been shown to dramatically alter and improve regioselectivity, sometimes favoring the thermodynamically more stable isomer, which can be the N2 product.[3]
-
Tune Electronic Effects: If possible, modifying the substituents on the pyrazole ring can guide the reaction. A strong electron-withdrawing group at the 3-position can decrease the nucleophilicity of the adjacent N2 atom, thereby directing alkylation towards N1. Conversely, strategic placement of electron-donating groups could favor N2.[3]
Troubleshooting Workflow for Poor Regioselectivitydot
Sources
- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | MDPI [mdpi.com]
Stability of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate under basic conditions
Technical Support Center: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound, particularly concerning its stability under basic conditions. This guide provides in-depth, experience-driven advice to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Introduction: Understanding the Molecule
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, an N-isopropyl substituent, and a methyl ester at the 4-position. While the pyrazole ring itself is generally stable, the ester functional group is susceptible to hydrolysis, especially under basic conditions. This guide will focus on the primary stability concern: the base-mediated hydrolysis (saponification) of the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with Methyl 1-isopropyl-1H-pyrazole-4-carboxylate under basic conditions?
A1: The most significant stability concern is the hydrolysis of the methyl ester group to form the corresponding carboxylate salt (1-isopropyl-1H-pyrazole-4-carboxylate). This reaction, known as saponification, is typically irreversible under basic conditions because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol byproduct.[1]
Q2: How stable is the pyrazole ring itself to basic conditions?
A2: The pyrazole ring is an aromatic heterocycle and is generally robust and resistant to degradation under a wide range of pH conditions, including moderate basicity.[2][3] Strong bases can deprotonate the ring at certain positions, potentially leading to ring-opening in extreme cases, but this is not a common concern under typical experimental basic conditions used for ester hydrolysis.[4]
Q3: Can the N-isopropyl group be cleaved under basic conditions?
A3: N-dealkylation of pyrazoles is not a typical reaction under basic conditions. Such cleavage usually requires harsh acidic conditions or specific reagents. The N-isopropyl group on Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is expected to be stable under the basic conditions that would typically be used for ester hydrolysis.
Q4: At what pH should I be concerned about ester hydrolysis?
A4: Significant hydrolysis can be expected at pH values above 8. The rate of hydrolysis increases with increasing pH (i.e., higher hydroxide ion concentration). In a study of similar pyrazole derivatives, significant degradation was observed in a pH 8 buffer within a few hours.[5] For complete and rapid conversion to the carboxylic acid, a pH of 12 or higher is often used.
Q5: Are there any recommended storage conditions to ensure the long-term stability of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate?
A5: To ensure long-term stability, the compound should be stored as a solid in a cool, dry place, protected from moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an aprotic organic solvent (e.g., DMSO, DMF) and store at low temperatures (e.g., -20°C). Avoid aqueous solutions, especially if the pH is not strictly controlled to be neutral or slightly acidic.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your experiments.
Problem 1: Incomplete or Slow Ester Hydrolysis
Symptoms:
-
Analysis of the reaction mixture (e.g., by HPLC, TLC, or NMR) shows a significant amount of starting material remaining even after prolonged reaction time.
-
The yield of the desired carboxylic acid is lower than expected.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Base | Saponification is a stoichiometric reaction. At least one equivalent of base is required to hydrolyze the ester and neutralize the resulting carboxylic acid. | Use at least 1.1 to 1.5 equivalents of a strong base like NaOH or KOH. For more stubborn esters, increasing to 2-3 equivalents can be beneficial. |
| Low Reaction Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may not be sufficient for complete conversion in a reasonable timeframe. | Heat the reaction mixture. A temperature of 50-80°C is a good starting point.[6] Refluxing in a suitable solvent can also be effective. |
| Poor Solubility | If the ester has low solubility in the reaction medium, the reaction will be slow due to the limited interaction between the ester and the hydroxide ions. | Use a co-solvent system. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol can improve solubility.[7] THF/water mixtures are often a good choice to avoid potential transesterification.[7] |
| Inappropriate Choice of Base | While NaOH and KOH are common, in some cases, other bases might be more effective. | Lithium hydroxide (LiOH) is often reported to give better results for ester hydrolysis, potentially due to the smaller cation's ability to coordinate with the tetrahedral intermediate.[7] |
Problem 2: Transesterification as a Side Reaction
Symptoms:
-
You are using an alcohol (e.g., methanol, ethanol) as a co-solvent for the hydrolysis of your methyl ester.
-
Analysis of the reaction mixture reveals the formation of a new ester (e.g., an ethyl ester if using ethanol).
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Use of Alcoholic Solvent | In the presence of a base, the alcoholic solvent can be deprotonated to its corresponding alkoxide. This alkoxide can then act as a nucleophile and displace the methoxide from the starting ester, leading to a new ester. | Avoid using alcoholic solvents if transesterification is a concern.[7] Opt for aprotic, water-miscible solvents like THF or dioxane. If an alcohol must be used, use the one corresponding to the ester you are trying to form (which is not applicable for hydrolysis). |
Problem 3: Difficulty in Isolating the Carboxylic Acid Product
Symptoms:
-
After the reaction, you are struggling to precipitate or extract the final carboxylic acid product.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Product is in Salt Form | After saponification, the product exists as a carboxylate salt (e.g., sodium 1-isopropyl-1H-pyrazole-4-carboxylate), which is often highly soluble in water. | After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of around 2-3.[8] This will protonate the carboxylate, forming the neutral carboxylic acid, which is typically less water-soluble and can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) or will precipitate out of the solution. |
Experimental Protocols & Methodologies
Standard Protocol for Base-Mediated Hydrolysis (Saponification)
This protocol provides a reliable starting point for the complete hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Materials:
-
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 2:1 or 1:1 v/v ratio).
-
Addition of Base: Add a solution of NaOH or LiOH (1.5 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50°C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A precipitate may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation:
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-4-carboxylic acid.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizing the Workflow
The following diagram illustrates the logical flow for troubleshooting common issues during the hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Caption: A logical workflow for troubleshooting the hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Reaction Mechanism: Saponification
The base-catalyzed hydrolysis of an ester follows a nucleophilic acyl substitution mechanism.
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
References
- Google Patents. (n.d.). EP1997808A1 - Process for the production of pyrazoles.
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
-
MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]
-
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
-
PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1997808A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting low conversion in pyrazole esterification reactions
Topic: Troubleshooting Low Conversion in Pyrazole Esterification Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide
Diagnostic Framework: Why is your reaction failing?
Pyrazole carboxylic acids are notoriously deceptive substrates. Unlike benzoic acids, they possess an amphoteric nature (basic pyridine-like nitrogen + acidic pyrrole-like NH + carboxylic acid), creating self-buffering systems that often stall classical esterification methods.
Use this decision tree to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic logic flow for identifying the root cause of esterification failure based on reaction conditions.
Critical Troubleshooting Protocols
Scenario A: The "Buffer Effect" (Fischer Esterification Failure)
Symptom: You are refluxing a pyrazole carboxylic acid in methanol with catalytic H₂SO₄, but LCMS shows <10% conversion after 24 hours.
Root Cause: The pyridine-like nitrogen (
The Fix: The "In-Situ" Acid Chloride Method
Do not rely on equilibrium. Drive the reaction irreversibly using Thionyl Chloride (
Protocol:
-
Suspend pyrazole carboxylic acid (1.0 equiv) in dry methanol (0.5 M concentration).
-
Cool to 0°C (Ice bath). Exotherm Warning.
-
Add
(3.0 - 5.0 equiv) dropwise.-
Note: The excess is necessary to scavenge water and overcome the buffering capacity of the pyrazole nitrogen.
-
-
Remove ice bath and heat to reflux for 4–12 hours.
-
Workup: Concentrate in vacuo. The product will likely be the HCl salt. Neutralize with saturated
only if the free base is required for the next step.
Scenario B: The "Brick" Formation (Acid Chloride Activation)
Symptom: You tried to make the acid chloride using neat
The Fix: Catalytic DMF (Vilsmeier-Haack Activation)
Use a non-reactive solvent (DCM or Toluene) and catalytic DMF. This forms the Vilsmeier reagent (chloroiminium ion), which is a more soluble and active chlorinating species than
Protocol:
-
Suspend pyrazole acid (1.0 equiv) in anhydrous DCM (0.3 M).
-
Add catalytic DMF (2–3 drops per gram of substrate).
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Why Oxalyl Chloride? It produces gases (
) that drive the reaction forward and is milder than refluxing thionyl chloride.
-
-
Stir at room temperature until gas evolution ceases (1–2 h).
-
Concentrate to dryness to remove excess reagent, then re-dissolve in DCM and add the alcohol (plus
or Pyridine to scavenge HCl).
Scenario C: Steric Hindrance (Coupling Reagents Fail)
Symptom: Substrates with bulky groups at positions 3 or 5 (ortho to the carboxylic acid) fail to react with EDC/NHS or HATU. Root Cause: The "Active Ester" intermediate (e.g., O-acylisourea) is too bulky. The alcohol nucleophile cannot access the carbonyl carbon due to the flanking substituents on the pyrazole ring.
The Fix: Carboxylate Alkylation (The "Stealth" Method)
Instead of attacking the carbonyl with an alcohol (nucleophilic acyl substitution), invert the mechanism: make the carboxylate the nucleophile and attack a small alkyl halide (
Protocol (Gold Standard for Hindered Acids):
-
Dissolve pyrazole acid (1.0 equiv) in DMF (polar aprotic is essential).
-
Add Cesium Carbonate (
) (1.5 equiv).-
Why Cesium? The large
cation creates a "naked," highly reactive carboxylate anion due to poor ion pairing (the "Cesium Effect").
-
-
Stir for 15 mins to ensure deprotonation.
-
Add Alkyl Iodide (e.g., Methyl Iodide or Ethyl Iodide) (1.2 equiv).
-
Stir at RT.[1] Conversion is usually complete in <2 hours.
| Parameter | Value | Note |
| Solvent | DMF or NMP | Essential for solubilizing the salt. |
| Base | Superior to | |
| Electrophile | Alkyl Iodide | R-Br is slower; R-Cl often fails without heating. |
Comparative Data: Method Selection
Select your method based on the specific constraints of your pyrazole substrate.
| Method | Best For... | Major Risk | Mechanism Type |
| Simple, unhindered pyrazoles. Scale-up. | Decarboxylation if heated too aggressively. | Acyl Substitution (Acid Chloride in situ) | |
| Oxalyl Cl / DMF | Acid-sensitive substrates; when isolation of acid chloride is needed. | Moisture sensitivity; "Brick" formation if solvent is wrong. | Vilsmeier-Haack Activation |
| Sterically hindered acids. High-value intermediates. | Alkylation of the pyrazole Nitrogen (regioselectivity issues). | ||
| Steglich (DCC/DMAP) | Not Recommended | Formation of N-acylurea side product is dominant in pyrazoles. | Carbodiimide Coupling |
FAQ: Specific Technical Hurdles
Q: I am seeing two spots on TLC after using the Cesium Carbonate method. Is one an impurity?
A: Check if you have an unsubstituted NH on the pyrazole ring. If your pyrazole is
-
Fix: Protect the pyrazole nitrogen (e.g., THP, Boc, SEM) before attempting esterification, or use the Acid Chloride method (Method B) which is less prone to N-alkylation than alkyl halide methods.
Q: My pyrazole carboxylic acid decarboxylated. The product is just the pyrazole. A: This is common with electron-rich heteroaromatic acids heated in acidic media.
-
Fix: Avoid high-temperature reflux (Method A). Switch to the Cesium Carbonate method (Method C) which proceeds at Room Temperature, eliminating thermal decarboxylation risks.
Q: Can I use HATU for esterification? A: HATU is designed for amide bond formation. While it can work for esters, it is often sluggish with secondary alcohols and expensive for scale-up.
-
Recommendation: If you must use a coupling reagent for an ester, Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) is superior for sterically hindered acids compared to HATU.
Visualizing the "Cesium Effect" Pathway
The following diagram illustrates why the Cesium Carbonate method bypasses the steric hindrance that blocks standard Fischer esterification.
Figure 2: The Cesium Carbonate protocol circumvents steric bulk by utilizing an SN2 mechanism rather than nucleophilic acyl substitution.
References
-
BenchChem. "Troubleshooting low conversion rates in Fischer esterification." BenchChem Technical Guides. Link
-
Royal Society of Chemistry. "The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate."[2] Chem. Commun., 2011. Link
-
National Institutes of Health. "Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents." PubMed, 2026. Link
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011. Link
-
Alfa Chemistry. "Cesium Carbonate Assists Difficult Carboxylation Reactions." Alfa Chemistry Knowledge Base. Link
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry.
Given the limited availability of a direct experimental spectrum for this specific molecule in public databases, this guide will present a detailed predicted ¹H NMR data set. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with structurally related analogues for which experimental data is available. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the rationale behind these predictions. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided for researchers aiming to synthesize and characterize this compound.
Predicted ¹H NMR Spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
The structure of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The predicted spectral data in a common deuterated solvent, such as Chloroform-d (CDCl₃), is summarized in Table 1. These predictions are derived from the analysis of substituent effects on the pyrazole ring and by drawing parallels with similar structures.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~8.0 | Singlet | 1H | H5 (pyrazole ring) |
| 2 | ~7.8 | Singlet | 1H | H3 (pyrazole ring) |
| 3 | ~4.6 | Septet | 1H | CH (isopropyl) |
| 4 | ~3.8 | Singlet | 3H | OCH₃ (methyl ester) |
| 5 | ~1.5 | Doublet | 6H | CH₃ (isopropyl) |
Structural Elucidation and Comparative Spectral Analysis
The predicted chemical shifts for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate are based on the electronic environment of each proton. The pyrazole ring protons, H3 and H5, are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the carboxylate group at the C4 position will deshield both H3 and H5, shifting them downfield. The N-isopropyl group will also influence the electronic environment of the pyrazole ring.
To substantiate these predictions, a comparative analysis with structurally related compounds is invaluable.
Comparator 1: Methyl 1H-pyrazole-4-carboxylate
This analogue lacks the N-isopropyl group, providing a baseline for the pyrazole ring and methyl ester signals. The reported ¹H NMR data for Methyl 1H-pyrazole-4-carboxylate in DMSO-d₆ shows two singlets for the pyrazole ring protons at δ 8.09 ppm and a singlet for the methyl ester protons at δ 3.72 ppm. The presence of the N-H proton is indicated by a broad singlet at δ 11.62 ppm. The similarity in the chemical shifts of the pyrazole protons and the methyl ester protons with our predicted values for the target molecule highlights the significant influence of the methyl carboxylate group.
Comparator 2: 1-isopropyl-1H-pyrazole
Comparator 3: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
Although this molecule contains an additional amino group at the C3 position, it shares the N-isopropyl and C4-methyl ester functionalities with our target compound.[1] The presence of the electron-donating amino group would be expected to shield the pyrazole ring protons, shifting them to a lower chemical shift compared to our target molecule. However, the signals for the isopropyl and methyl ester groups would likely be in a similar region, providing a useful reference.
The interplay of these electronic effects is visualized in the workflow below:
Caption: Experimental workflow for ¹H NMR spectroscopy.
Conclusion
This guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate. By combining predictive analysis based on fundamental principles with a comparative study of analogous structures, researchers can confidently interpret the spectral data for this compound. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality NMR data, a critical step in the characterization of novel molecules for drug development and other scientific endeavors.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
- ChemicalBook. (2025, July 24). METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9.
- BLDpharm. (n.d.). 1787974-11-1|Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.
Sources
A Comparative Guide to HPLC Methods for Purity Analysis of Pyrazole Carboxylates
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazole carboxylates, a significant class of heterocyclic compounds, are key building blocks in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The synthetic pathways to these molecules, however, can introduce various impurities such as unreacted starting materials, regioisomers, and byproducts from side reactions.[3][4] Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyrazole carboxylates. We will delve into a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection, explore the enhanced capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity profiling, and touch upon the specifics of chiral HPLC for enantioselective separations. The experimental protocols are detailed with an emphasis on the rationale behind methodological choices, ensuring a self-validating system of analysis.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
RP-HPLC with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and suitability for a wide range of compounds. For pyrazole carboxylates, which typically possess chromophores, UV detection offers excellent sensitivity.
Mechanistic Rationale
The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar pyrazole carboxylate molecules.[5] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a modifier like formic or trifluoroacetic acid), allows for the elution of the analyte and its impurities. The acid modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[6] A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
Pyrazole carboxylate reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Trifluoroacetic acid (TFA) (analytical grade)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific pyrazole carboxylate)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole carboxylate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for purity analysis of pyrazole carboxylates by HPLC-UV.
Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a more comprehensive impurity profile, especially for identifying unknown impurities, LC-MS is the gold standard.[7][8] It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the molecular weights of impurities.[9][10]
Mechanistic Rationale
The chromatographic principles of LC-MS are similar to HPLC-UV. However, the mobile phase must be volatile to be compatible with the mass spectrometer's ion source. Therefore, non-volatile buffers like phosphate are replaced with volatile ones like ammonium formate or formic acid.[11] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is invaluable for impurity identification.
Experimental Protocol: LC-MS
1. Materials and Reagents:
-
As per HPLC-UV method, but ensure all mobile phase components are MS-grade and volatile.
2. Instrumentation:
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (UPLC for faster analysis)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Similar to HPLC-UV, but can be shorter due to the UPLC column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
Workflow for LC-MS Impurity Profiling
Caption: Workflow for impurity profiling of pyrazole carboxylates by LC-MS.
Alternative Method 2: Chiral HPLC
Many pyrazole derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[12] Therefore, enantioselective separation is crucial. Chiral HPLC is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers.
Mechanistic Rationale
CSPs, often based on polysaccharides like cellulose or amylose, create a chiral environment where the two enantiomers of a compound can have different interactions, leading to different retention times.[12][13] The choice of mobile phase (normal phase or polar organic) can significantly impact the separation.[12]
Experimental Protocol: Chiral HPLC
1. Materials and Reagents:
-
Racemic pyrazole carboxylate standard and sample
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
2. Instrumentation:
-
HPLC system with UV detector
3. Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Lux Cellulose-2)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (e.g., 85:15 v/v).[14]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Comparative Analysis of Methods
| Parameter | HPLC-UV | LC-MS | Chiral HPLC |
| Primary Application | Routine purity testing and quantification | Impurity identification and structural elucidation | Enantiomeric purity and separation |
| Selectivity/Specificity | Good | Excellent | Excellent for enantiomers |
| Sensitivity | Moderate (ng/mL range)[5] | High (pg/mL to low ng/mL range)[5] | Moderate (ng/mL range) |
| Quantitative Accuracy | High | Good (can be affected by matrix effects) | High |
| Cost per Sample | Low | High | Moderate to High |
| Instrumentation Complexity | Low | High | Moderate |
| Information Provided | Retention time, peak area (purity) | Retention time, peak area, molecular weight, structural information (with MS/MS) | Retention time of enantiomers, enantiomeric excess |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 15-30 minutes[14] |
Conclusion
The choice of an HPLC method for the purity analysis of pyrazole carboxylates is dictated by the specific requirements of the analysis. For routine quality control and purity assessment, a validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. When the objective is to identify and characterize unknown impurities, the superior sensitivity and specificity of LC-MS are indispensable. For chiral pyrazole carboxylates, chiral HPLC is essential to determine enantiomeric purity, a critical parameter in drug development. By understanding the principles and applications of each of these methods, researchers can select the most appropriate technique to ensure the quality and safety of these important pharmaceutical compounds.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Research in Chemical Engineering. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26). ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC. [Link]
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020, May 11). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate. [Link]
-
CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. (1999, October 22). Heterocycles. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]
-
Identifying and elucidating impurity species. (n.d.). RSSL. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. [Link]
Sources
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- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 13. researchgate.net [researchgate.net]
- 14. mjcce.org.mk [mjcce.org.mk]
A Researcher's Guide to the Infrared (IR) Absorption Peaks of Methyl Ester Pyrazoles: A Comparative Analysis
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives stand out for their wide spectrum of biological activities. When a methyl ester functional group is incorporated into the pyrazole scaffold, it not only serves as a key synthetic handle for further molecular elaboration but also introduces distinct spectroscopic signatures. This guide provides an in-depth analysis of the Infrared (IR) absorption peaks characteristic of methyl ester pyrazoles, offering a comparative framework and actionable experimental protocols to aid in structural elucidation and quality control.
The Vibrational Language of Methyl Ester Pyrazoles
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a methyl ester pyrazole, this fingerprint is a composite of absorptions from the pyrazole ring and the methyl ester substituent. Understanding these characteristic peaks is essential for confirming synthesis, identifying impurities, and gaining insight into the electronic environment of the molecule.
The primary vibrational modes of interest include:
-
C=O Stretching (Ester) : The most prominent and diagnostic peak.
-
C=N and C=C Stretching (Pyrazole Ring) : Key indicators of the heterocyclic core.
-
C-O Stretching (Ester) : Confirms the ester linkage.
-
N-H Stretching : Present in N-unsubstituted pyrazoles.
-
C-H Stretching : Arising from the pyrazole ring, methyl group, and any other aliphatic or aromatic substituents.
Decoding the Spectrum: Characteristic Absorption Regions
The IR spectrum of a typical methyl ester pyrazole can be dissected into several key regions, each providing specific structural information.
The Carbonyl (C=O) Ester Stretch: A Region of High Diagnostic Value
The C=O stretching vibration of the methyl ester group is typically the most intense and easily identifiable peak in the spectrum. Its position is highly sensitive to the electronic environment, including conjugation and the position of the substituent on the pyrazole ring.
-
Typical Range : For methyl ester pyrazoles, this strong absorption band generally appears between 1708 cm⁻¹ and 1752 cm⁻¹ .[1][2][3]
-
Influence of Position & Substitution :
-
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate : Shows a C=O peak at 1728 cm⁻¹ .[1]
-
Various Substituted Pyrazole Esters : A series of derivatives exhibited ester carbonyl bands in the higher range of 1746–1752 cm⁻¹ .[2]
-
N-Boc Protected Derivatives : In some complex structures like methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the C=O stretch was observed at 1708-1712 cm⁻¹ .[3]
-
This variability underscores the importance of considering the overall molecular structure when assigning this peak. Conjugation with the pyrazole ring can lower the frequency, while electron-withdrawing groups can increase it.
The Pyrazole Ring Fingerprint: C=N and C=C Vibrations
The region between 1400 cm⁻¹ and 1660 cm⁻¹ contains a series of bands corresponding to the stretching vibrations of the C=N and C=C double bonds within the pyrazole ring. These peaks are often of medium to strong intensity.
-
C=N Stretching : Typically observed in the 1580-1660 cm⁻¹ range. For example, various pyrazole derivatives show C=N bands at 1632–1656 cm⁻¹[2] and around 1589 cm⁻¹[4].
-
Ring C=C and C-N Stretching : A complex interplay of stretching and bending vibrations for the pyrazole ring often appears as multiple bands. Absorptions have been noted at 1531 cm⁻¹[5] and in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹[6].
The Ester C-O Stretches
The ester functionality gives rise to two distinct C-O stretching vibrations:
-
Asymmetric C-O-C Stretch : This appears as a strong band, typically between 1200-1275 cm⁻¹ .[7] A peak at 1249 cm⁻¹ was specifically identified for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]
-
Symmetric C-O-C Stretch : This is a weaker band found near 1020-1075 cm⁻¹ .[7]
N-H and C-H Stretching Regions
-
N-H Stretch (for 1H-pyrazoles) : If the pyrazole nitrogen is unsubstituted, a broad absorption band will be present in the 3100-3450 cm⁻¹ region, indicative of hydrogen bonding.[6][8]
-
C-H Stretch :
Comparative Analysis: Methyl Ester Pyrazoles vs. Other Derivatives
The utility of IR spectroscopy is most apparent when comparing the spectrum of a methyl ester pyrazole to that of its synthetic precursors or other derivatives. The presence or absence of key peaks provides definitive proof of chemical transformation.
| Functional Group | Derivative Example | Key IR Absorption Peak (cm⁻¹) | Distinguishing Feature |
| Methyl Ester | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | ~1728 (C=O) , ~1249 (asym. C-O)[1] | Strong C=O stretch in the 1708-1752 cm⁻¹ range and a strong C-O stretch. |
| Carboxylic Acid | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | ~1712 (C=O), 2500-3300 (broad O-H) [5] | Lowered C=O frequency and a very broad O-H band obscuring the C-H region. |
| Amide | Substituted Pyrazole Amide | ~1628-1634 (C=O)[2] | Significantly lower C=O frequency compared to esters, often below 1650 cm⁻¹. |
| Ketone | Pyrazole Ketone Derivative | ~1764 (C=O)[10] | C=O frequency can be higher than esters, depending on the structure. |
| Unsubstituted Pyrazole | Pyrazole | No C=O peak, ~3100-3400 (N-H) [11] | Absence of the strong carbonyl peak; presence of an N-H stretch. |
This comparison clearly illustrates how the position of the carbonyl peak and the presence of other characteristic bands (like the broad O-H of a carboxylic acid) allow for unambiguous differentiation between these closely related compounds.
Visualizing Structure-Spectra Correlations
The following diagram illustrates the direct relationship between the functional groups of a generic methyl ester pyrazole and their corresponding IR absorption regions.
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Procedure:
-
Crystal Cleaning & Preparation:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone.
-
Allow the solvent to fully evaporate. This is crucial to avoid seeing solvent peaks in your spectrum.
-
-
Collect Background Spectrum:
-
With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer software.
-
Causality: The background scan measures the IR absorbance of the ambient atmosphere (CO₂, water vapor) and the crystal itself. The software will automatically subtract this from your sample spectrum, ensuring the final spectrum is only of your compound.
-
-
Apply the Sample:
-
Place a small amount (a few milligrams is sufficient) of the solid methyl ester pyrazole powder onto the center of the ATR crystal using a clean spatula.
-
Ensure the sample completely covers the crystal surface.
-
-
Apply Pressure:
-
Engage the ATR's pressure clamp and apply consistent pressure to the sample. Most modern ATRs have a slip clutch or indicator to ensure optimal and reproducible pressure.
-
Causality: Good contact between the solid sample and the crystal is essential for the IR beam (evanescent wave) to penetrate the sample effectively. Insufficient pressure will result in a weak, low-quality spectrum.
-
-
Collect the Sample Spectrum:
-
Initiate the sample scan. The software will collect the data, perform the Fourier transform, and ratio the result against the stored background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Clean Up and Data Analysis:
-
Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface as described in Step 1.
-
Analyze the resulting spectrum. Label the significant peaks, paying close attention to the C=O, C=N/C=C, and C-O regions as detailed in this guide. Compare the obtained peak positions with literature values for confirmation.
-
Conclusion
The infrared spectrum of a methyl ester pyrazole is rich with structural information. The strong carbonyl absorption between 1708-1752 cm⁻¹ serves as the primary diagnostic peak for the ester functionality, while the fingerprint region between 1400-1660 cm⁻¹ confirms the integrity of the pyrazole ring. By understanding these characteristic regions and comparing the spectrum against related derivatives, researchers can confidently verify molecular structures, monitor reaction progress, and ensure the purity of their compounds, accelerating the pace of discovery in drug development.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
(n.d.). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part I). Retrieved from [Link]
-
PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link]
-
Springer. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazoles and imidazoles as ligands. Part V : Infrared and Raman spectra of 3(5)‐methylpyrazole coordinated to metal(II) ions. Retrieved from [Link]
-
RSC Publishing. (n.d.). A vibrational assignment for pyrazole. Retrieved from [Link]
-
Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
PubMed. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
(n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Jetir.Org. (n.d.). design and facile synthesis of phenyl substituted pyrazole derivatives and its biological activities. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
(n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
INTELLIGENCE Journal of Multidisciplinary Research. (2025). Title of an article. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
(n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the stretching vibrations of C–O methyl ester and the.... Retrieved from [Link]
-
(n.d.). Title of a document. Retrieved from [Link]
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Comparative Guide: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate vs. 1-Methyl Analog
Executive Summary
In medicinal chemistry, the pyrazole-4-carboxylate scaffold is a privileged structure, serving as a critical intermediate for kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogs) and agrochemicals. The choice between a 1-methyl and a 1-isopropyl substituent on the pyrazole nitrogen is rarely arbitrary; it represents a strategic trade-off between metabolic stability , lipophilicity , and steric occupancy .
This guide objectively compares Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (the bulky, lipophilic variant) against its 1-methyl analog (the compact, polar variant), providing experimental protocols and mechanistic insights to aid in lead optimization.
Physicochemical Profile
The transition from a methyl to an isopropyl group introduces significant changes in molecular volume and lipophilicity, which directly impact solubility and blood-brain barrier (BBB) permeability.
Table 1: Comparative Properties
| Property | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Methyl 1-isopropyl-1H-pyrazole-4-carboxylate | Impact Analysis |
| CAS Number | 5952-93-2 | 1314965-56-4 | |
| Molecular Weight | 140.14 g/mol | 168.19 g/mol | +28 Da (Minimal impact on ligand efficiency) |
| Formula | C₆H₈N₂O₂ | C₈H₁₂N₂O₂ | |
| cLogP (calc.) | ~0.6 | ~1.4 | +0.8 unit increase. Isopropyl significantly enhances permeability but decreases aqueous solubility.[1] |
| TPSA | ~44 Ų | ~44 Ų | Identical polar surface area; differences are purely hydrophobic. |
| Steric Bulk (A-Value) | 1.70 kcal/mol | 2.15 kcal/mol | Isopropyl requires a larger hydrophobic pocket in the target protein. |
| Metabolic Liability | Low (Demethylation is slow) | Moderate (Tertiary carbon oxidation) | Isopropyl is a "soft spot" for CYP450 oxidation. |
Synthetic Accessibility & Regiochemistry
The synthesis of N-alkyl pyrazoles from 1H-pyrazole-4-carboxylates is governed by tautomeric equilibrium. The regioselectivity of alkylation is a critical process parameter.
Mechanism of Regioselectivity
When alkylating the parent Methyl 1H-pyrazole-4-carboxylate, the electrophile (alkyl halide) can attack either Nitrogen.
-
Methylation (MeI): Often yields a mixture of isomers if the pyrazole is asymmetric (e.g., 3-substituted). For the symmetric 4-carboxylate, N1 and N2 are equivalent unless there is a substituent at C3/C5.
-
Isopropylation (iPr-X): The steric bulk of the isopropyl group makes the reaction slower and more sensitive to the base used. Elimination of the alkyl halide (to propene) is a competing side reaction not seen with methyl iodide.
Visualizing the Synthetic Logic
Figure 1: Synthetic divergence showing kinetic differences between methylation and isopropylation.
Medicinal Chemistry Implications[2][3][4][5][6][7]
The decision to use an Isopropyl group over a Methyl group is often driven by Structure-Activity Relationships (SAR) .
Metabolic Stability (The "Soft Spot")
-
1-Methyl: Generally stable. Metabolic clearance typically requires N-demethylation (via CYP450), which generates a formaldehyde intermediate. This is a slow process.
-
1-Isopropyl: The tertiary methine proton (C-H) is electron-rich and sterically accessible, making it a prime target for CYP-mediated hydroxylation . This forms a tertiary alcohol, which may spontaneously dealkylate or be conjugated (glucuronidation), rapidly altering pharmacokinetics.
Steric Fill vs. Clash
-
1-Methyl: "Invisible" to many steric clashes but may fail to displace high-energy water molecules in a hydrophobic pocket.
-
1-Isopropyl: Can provide a significant potency boost (10-100x) if it fills a hydrophobic "hole" in the binding site (entropic gain). However, if the pocket is tight, it acts as a "steric wedge," destroying binding affinity.
Decision Tree for Substituent Selection
Figure 2: Strategic decision tree for selecting between Methyl and Isopropyl substituents.
Experimental Protocols
Protocol A: Synthesis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
This protocol minimizes elimination side-products common with isopropyl halides.
Reagents:
-
Methyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
2-Bromopropane (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Dissolve methyl 1H-pyrazole-4-carboxylate (10 mmol) in anhydrous DMF (20 mL) under
atmosphere. -
Base Addition: Add
(20 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add 2-bromopropane (15 mmol) dropwise.
-
Critical Step: Heat the reaction to 60°C for 4-6 hours. (Methylation would proceed at RT; Isopropylation requires thermal activation).
-
-
Work-up: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient). Isopropyl ester elutes before the unreacted parent but after any elimination byproducts.
Protocol B: Ester Hydrolysis (General)
To generate the free acid for coupling.
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3. The acid precipitate can be filtered.[2]
References
-
PubChem. Methyl 1-methyl-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (Discusses N-alkyl oxidation liabilities). [Link]
Sources
Bioisosteric Replacement of Pyrazole Esters in SAR Studies: A Comparative Guide
Executive Summary
In medicinal chemistry, pyrazole esters often serve as potent pharmacophores due to their ability to act as hydrogen bond acceptors and their favorable lipophilic profiles.[1][2] However, the ester moiety is a metabolic "soft spot," susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterases), leading to poor oral bioavailability and short half-lives (
This guide analyzes the bioisosteric replacement of pyrazole esters, focusing on 1,2,4-oxadiazoles and heterocyclic mimetics as superior alternatives. We provide evidence-based comparisons, synthetic protocols, and decision-making frameworks to guide Structure-Activity Relationship (SAR) optimization.
The Ester Liability: Mechanism & Rationale
The pyrazole-carboxylate scaffold (Figure 1) is frequently identified in high-throughput screening (HTS). While potent, the ester group presents two critical failure modes in late-stage lead optimization:
-
Metabolic Instability: Rapid hydrolysis to the corresponding carboxylic acid, which is often inactive or impermeable due to ionization at physiological pH.
-
Solubility/Permeability Trade-off: Esters are lipophilic; their hydrolysis products are polar.
The Bioisosteric Solution: Replacing the ester with a 5-membered heterocycle (e.g., 1,2,4-oxadiazole) preserves the planar geometry and H-bond acceptor capability (carbonyl mimicry) while eliminating the hydrolyzable bond.
Visualization: SAR Decision Logic
Figure 1: Decision logic for replacing labile pyrazole esters. The 1,2,4-oxadiazole route is prioritized for maintaining steric and electronic fidelity.
Comparative Analysis: Esters vs. Bioisosteres[3][4][5]
The following table contrasts the physicochemical and biological properties of the parent pyrazole ester against its primary bioisosteres.
Table 1: Performance Metrics of Pyrazole Ester Replacements
| Feature | Pyrazole Ester (Parent) | 1,2,4-Oxadiazole (Preferred) | Amide (Alternative) | Isoxazole |
| Metabolic Stability | Low (Hydrolysis prone) | High (Resistant to esterases) | Medium/High (Amidases are slower) | High |
| H-Bonding | Acceptor only | Acceptor only (N2/N4) | Donor & Acceptor | Acceptor only |
| Geometry | Planar, | Planar, Aromatic | Planar, | Planar, Aromatic |
| LogP (Lipophilicity) | High | Moderate to High | Low to Moderate | High |
| Permeability | Excellent | Good | Moderate (Polar H-donor) | Good |
| Synthetic Access | Trivial | 2-Step from Ester | Trivial | Moderate |
Case Study: SOCE Modulators (Aprile et al.)
In a study targeting Store-Operated Calcium Entry (SOCE) modulators, researchers replaced a labile ethyl ester on a pyrazole core with a 1,2,4-oxadiazole ring.[3]
-
Challenge: The parent ester (Compound 12) had high potency but poor metabolic stability.[3]
-
Solution: Conversion to the 3-methyl-1,2,4-oxadiazole derivative (Compound 22).
-
Result:
-
Potency: IC
retained at 3.1 µM (comparable to parent). -
Stability: Significant improvement in half-life (
) in human liver microsomes. -
Toxicity: No cytotoxicity observed in HEK293T cells.
-
Key Insight: The 1,2,4-oxadiazole ring successfully mimicked the carbonyl oxygen of the ester through its ring nitrogens, preserving the binding interaction while blocking hydrolysis.
Experimental Protocols
Protocol A: Synthesis of 1,2,4-Oxadiazole from Pyrazole Ester
This protocol describes the conversion of a pyrazole-4-carboxylate ethyl ester into a 1,2,4-oxadiazole bioisostere.[4] This method is preferred for its mild conditions and high yield.
Reagents:
-
Starting Material: Pyrazole-4-carboxylic acid ethyl ester (1.0 eq)
-
Reagent: N-Hydroxyacetamidine (or substituted amidoxime) (1.2 eq)
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.5 eq)
-
Solvent: Anhydrous Ethanol or THF
-
Molecular Sieves (4Å)
Step-by-Step Workflow:
-
Amidoxime Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq) in ethanol. Stir for 30 min, filter off NaCl, and add acetonitrile (or nitrile of choice). Reflux for 4–6 hours to generate the N-hydroxyacetamidine. Concentrate and use crude or purified.
-
Coupling: In a flame-dried flask, dissolve the Pyrazole Ester (1.0 eq) and N-Hydroxyacetamidine (1.2 eq) in anhydrous ethanol.
-
Cyclization: Add NaOEt (21% wt in EtOH, 1.5 eq) dropwise. Heat the reaction to reflux (80°C) for 6–12 hours. Monitor by TLC/LC-MS for disappearance of the ester.
-
Workup: Cool to room temperature. Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Figure 2: One-pot synthesis of 1,2,4-oxadiazole bioisosteres from pyrazole esters via amidoxime coupling.
Protocol B: Microsomal Stability Assay (Validation)
To confirm the bioisosteric advantage, compare the intrinsic clearance (
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min. Quench immediately with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Success Criteria:
-
Ester:
min (High Clearance). -
Oxadiazole:
min (Low/Medium Clearance).
Expert Insights & Pitfalls
-
Electronic Tuning: The 1,2,4-oxadiazole ring is electron-deficient. If the original ester carbonyl was crucial for electron withdrawal from the pyrazole ring (affecting pKa of a nearby NH), the oxadiazole usually mimics this well. However, if the ester was acting purely as a steric spacer, the oxadiazole might introduce unwanted polarity.
-
Solubility: While oxadiazoles are stable, they can be less soluble than esters due to efficient crystal packing (
-stacking). Consider adding solubilizing groups (e.g., morpholine, piperazine) on the oxadiazole side chain if solubility drops below 10 µM. -
Alternative Isosteres: If the 1,2,4-oxadiazole fails (e.g., due to synthesis issues), consider 1,3,4-oxadiazoles (synthesized from hydrazides) or tetrazoles (acid mimics, but can be alkylated to mimic esters).
References
-
Aprile, S., et al. (2021).[3] "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters. Link[5]
-
Chu, C. M., et al. (2008). "Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists."[6] Organic & Biomolecular Chemistry. Link
-
Tseng, S. L., et al. (2008). "Bioisosteric replacement of the pyrazole 5-aryl moiety of... SR141716A."[4] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate was not publicly available at the time of this writing. The guidance herein is synthesized from the known hazards of structurally analogous pyrazole derivatives and established best practices for chemical waste management as mandated by federal and state regulations. All laboratory personnel must conduct a site-specific risk assessment and consult their institution's Chemical Hygiene Plan and Environmental Health & Safety (EH&S) department before handling or disposing of this compound.
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability
In the fast-paced environment of drug discovery and development, our focus is often on synthesis, characterization, and efficacy. However, the lifecycle of a chemical does not end with data acquisition. The responsible management and disposal of laboratory reagents are paramount, reflecting not only on our commitment to safety and environmental stewardship but also on the integrity of our research operations. This guide provides a detailed, procedural framework for the proper disposal of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate, grounding every recommendation in the principles of chemical safety and regulatory compliance.
Part 1: Inferred Hazard Profile and Initial Risk Assessment
Understanding the potential hazards of a compound is the foundational step in managing its entire lifecycle. Based on data from analogous pyrazole carboxylic acids and esters, we can infer a likely hazard profile for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Inferred Chemical Hazards:
| Hazard Category | Description | Supporting Evidence (Analogous Compounds) |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[1][2] | Safety Data Sheets for related pyrazole compounds consistently list skin irritation (Category 2).[1][2] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2] | Classified as a Category 2 eye irritant in similar molecules.[1][2] |
| Acute Oral Toxicity | May be harmful if swallowed. | Pyrazole derivatives are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] |
| Incompatibilities | Reacts with strong oxidizing agents, strong acids, and strong bases.[1] | This is a common characteristic for ester and heterocyclic compounds. Contact can lead to vigorous reactions, heat generation, or degradation into hazardous byproducts.[1] |
| Hazardous Decomposition | Thermal decomposition may produce irritating vapors and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2] | Standard decomposition pathway for nitrogen-containing organic compounds. |
The Causality of Risk Assessment: A thorough risk assessment is not merely a bureaucratic step; it is a dynamic scientific process. Before beginning any work that will generate waste, you must evaluate the quantities of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate to be used, the potential for exposure, and the specific context of your laboratory's engineering controls. This assessment directly informs the selection of Personal Protective Equipment (PPE) and dictates the specifics of your disposal plan.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Minimizing exposure is achieved through a hierarchy of controls. Engineering controls are the first and most effective line of defense.
-
Engineering Control: All handling and waste-generating procedures involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of any aerosols or dust that may be generated.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and potential contact with irritating vapors. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a suitable barrier for incidental contact. For prolonged handling or submersion, consult a glove compatibility chart and consider thicker gloves or double-gloving. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow ensures safety and compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[4]
Workflow Diagram: Chemical Waste Disposal Decision Process
Caption: Decision workflow for hazardous chemical waste disposal.
Protocol 1: Waste Collection at the Source
-
Waste Characterization: Based on its inferred properties and as a nitrogen-containing heterocyclic compound, waste Methyl 1-isopropyl-1H-pyrazole-4-carboxylate must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
-
Segregation is Key: This waste must be collected in a dedicated container for non-halogenated organic waste .
-
Why Segregate? Mixing different waste streams can have dangerous consequences. Incompatible chemicals can react violently. Furthermore, waste disposal facilities use different treatment processes for halogenated versus non-halogenated solvents; mixing them increases disposal costs and complexity.
-
-
Aqueous Waste: If the waste is in an aqueous solution, it must still be collected as hazardous waste. Do not attempt to neutralize it unless it is part of a validated and approved laboratory procedure.
-
Contaminated Solids: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels from spill cleanup) must be collected as solid hazardous waste. Place these items in a separate, clearly labeled, lined container designated for solid chemical waste.
Protocol 2: Container Selection and Labeling
-
Container Compatibility: Use a chemically resistant container, typically high-density polyethylene (HDPE) or borosilicate glass, with a secure, screw-top cap. The container must be free of damage or deterioration.[5]
-
Self-Validation: Never use food containers or other non-standard vessels. The original product container is often a good choice if it is in good condition.[5] The integrity of the container is your primary defense against leaks and spills.
-
-
Labeling: Proper labeling is a strict regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EH&S department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 1-isopropyl-1H-pyrazole-4-carboxylate" and any other constituents in the waste stream, with percentages. Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location (building and room number).
-
The date the container was started.
-
Protocol 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Storage Conditions:
-
Keep the waste container tightly closed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated, well-ventilated area, away from heat sources or direct sunlight.
-
Utilize secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks.
-
Ensure incompatible chemicals are not stored together. For example, do not store this organic waste next to containers of strong acids or oxidizers.[1][6]
-
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be dated and a request for pickup must be submitted to EH&S within three days.[3][5] Partially filled containers may remain in the SAA for up to one year.[5]
Part 4: Final Disposal and Emergency Preparedness
Final Disposal Pathway
The ultimate fate of this hazardous waste is treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process is managed exclusively by your institution's EH&S department. They will collect the properly labeled and sealed containers from your lab, consolidate them, and ensure they are manifested and transported in accordance with all Department of Transportation (DOT) and EPA regulations. Your responsibility is to ensure the waste is characterized, segregated, and labeled correctly to facilitate this process.
Emergency Protocol: Spill Management
Even with meticulous planning, accidents can happen. Being prepared is critical.
-
ALERT: Immediately alert personnel in the vicinity.
-
EVACUATE: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.
-
CONTAIN (If Safe to Do So): For a small, manageable spill inside a chemical fume hood:
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Work from the outside of the spill inward to prevent spreading.
-
-
CLEANUP:
-
Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Wipe the contaminated surface with a detergent solution, followed by water.
-
Collect all cleanup materials (absorbent, contaminated wipes, gloves) as solid hazardous waste.
-
-
REPORT: Always report the spill to your laboratory supervisor and EH&S department, regardless of size. This ensures proper documentation and review of safety procedures.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- Fisher Scientific. (2011). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
- Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Thermo Fisher Scientific. (2020). Safety Data Sheet: 3-Methyl-1H-pyrazole.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
- Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry.
- Al-wsmani, M. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from an online repository of EPA documents.
- El-Malah, A. A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- El-Sayed, N. N. E., et al. (2023).
- Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from a chemical equipment supplier's online resources.
- Journal of Emerging Technologies and Innovative Research. (2024).
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). frequently-used federal hazardous waste codes. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
